Product packaging for alpha-Methyl-DL-histidine dihydrochloride(Cat. No.:CAS No. 32381-18-3)

alpha-Methyl-DL-histidine dihydrochloride

Cat. No.: B613160
CAS No.: 32381-18-3
M. Wt: 242.11
InChI Key: YWVHQKZLHBDZLG-UHFFFAOYSA-N
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Description

Historical Development of Research on α-Methyl-DL-histidine Dihydrochloride (B599025)

The exploration of alpha-Methyl-DL-histidine as a tool in biochemical research dates back to the mid-20th century. A pivotal study in this area was conducted by Schlesinger and Magasanik in 1964, which investigated the "EFFECT OF ALPHA-METHYLHISTIDINE (B1617287) ON THE CONTROL OF HISTIDINE SYNTHESIS". nih.gov This early research laid the groundwork for understanding how synthetic analogues of histidine could influence metabolic pathways. These initial studies were part of a broader effort to develop compounds that could selectively interfere with the actions of specific enzymes, thereby allowing for the detailed study of their functions. The synthesis and investigation of various methylated histidines, including alpha-N-methylated forms, were reported in the late 1960s, further expanding the chemical toolkit available to researchers. nih.gov The development of such inhibitors was a critical step forward in pharmacology and biochemistry, offering more specific ways to probe biological systems than previously available methods.

Significance as a Research Tool in Biochemical and Neurobiological Investigations

The primary significance of alpha-Methyl-DL-histidine dihydrochloride lies in its ability to act as a specific inhibitor of histidine decarboxylase (HDC). nih.gov This property allows researchers to deplete histamine (B1213489) levels in tissues and observe the resulting physiological and behavioral changes. This approach has been particularly fruitful in neurobiological investigations.

While direct quantitative data on alpha-Methyl-DL-histidine's effects are present in foundational literature, much of the contemporary research in neurobiology has utilized a structurally related and more potent irreversible inhibitor, alpha-fluoromethylhistidine (B1203605) (FMH). The extensive research on FMH provides a strong comparative basis for understanding the utility of HDC inhibitors. For instance, studies using FMH have demonstrated its ability to significantly deplete histamine in various brain regions of rats, including the hypothalamus, midbrain, and cortex. nih.gov This depletion has been linked to observable behavioral effects, such as enhanced performance in radial maze tasks, suggesting a role for histamine in cognitive functions like learning and memory. sigmaaldrich.com

Furthermore, the inhibition of histamine synthesis by FMH has been shown to abolish aggressive behavior (muricide) in rats, pointing to the involvement of the central histaminergic system in the regulation of aggression. nih.gov These studies, while not directly employing alpha-Methyl-DL-histidine, underscore the power of using HDC inhibitors to probe the neurobiological functions of histamine. The findings from FMH research suggest that similar, albeit potentially less potent or durable, effects could be expected with alpha-Methyl-DL-histidine, making it a relevant tool for modulating the histaminergic system.

The table below summarizes key findings from a study using the related HDC inhibitor, alpha-fluoromethylhistidine (FMH), which helps to illustrate the significance of this class of compounds in neurobiological research.

Brain RegionTime After FMH Treatment (hours)Histamine Depletion (%)Reference
Hypothalamus2Significant nih.gov
Midbrain2Significant nih.gov
Cortex2Significant nih.gov
Hypothalamus6Still Significant (more evident in older rats) nih.gov
Midbrain6Returned to control nih.gov
Cortex6Returned to control (in young rats) nih.gov

Foundational Principles of its Application in Experimental Systems

The application of this compound as a research tool is grounded in fundamental principles of enzyme kinetics and inhibitor action. It functions as a competitive inhibitor of histidine decarboxylase. This means that it structurally resembles the natural substrate, L-histidine, and can bind to the active site of the HDC enzyme. By occupying the active site, it prevents the binding and subsequent decarboxylation of L-histidine, thereby reducing the synthesis of histamine.

Unlike some other inhibitors, such as alpha-fluoromethylhistidine which acts as an irreversible "suicide" inhibitor, alpha-methylhistidine's inhibition is typically reversible. It is, however, also a substrate for the enzyme, albeit one that is decarboxylated at a much slower rate than L-histidine. This slow turnover is a key aspect of its mechanism.

The enzyme histidine decarboxylase itself is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. The catalytic mechanism involves the formation of a Schiff base between the substrate's amino group and the PLP cofactor. The presence of the alpha-methyl group in alpha-Methyl-DL-histidine likely interferes with the optimal positioning of the substrate in the active site, leading to its slow processing and effective inhibition of the enzyme's primary function. Researchers leverage this competitive inhibition to create a state of histamine deficiency in experimental models, allowing for the study of histamine-dependent physiological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13Cl2N3O2 B613160 alpha-Methyl-DL-histidine dihydrochloride CAS No. 32381-18-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVHQKZLHBDZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CN1)(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657548
Record name alpha-Methylhistidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32381-18-3
Record name alpha-Methylhistidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of α Methyl Dl Histidine Dihydrochloride

Established Synthetic Pathways for α-Methylhistidine and its Salts

The preparation of α-methylhistidine can be achieved through various synthetic routes, ranging from classical multi-step procedures to more modern, streamlined techniques designed to improve efficiency and yield.

Classical Approaches in Laboratory Synthesis

Early laboratory syntheses of α-substituted histidines often involved the alkylation of an acetoacetate (B1235776) derivative. One established method, developed in the 1970s, utilizes 4-chloromethylimidazole hydrochloride as the starting imidazole-containing component. mdpi.com In this pathway, 4-chloromethylimidazole hydrochloride is reacted with an appropriate 2-alkyl acetoacetate, such as 2-methyl acetoacetate, in the presence of a base like sodium ethoxide in ethanol. mdpi.com This reaction yields an intermediate, 2-methyl 2-(4-imidazolylmethyl)acetoacetate. Subsequent chemical transformations are then required to convert this intermediate into the final α-methylhistidine product. mdpi.com Another route from the same period involved coupling 4-(chloromethyl)imidazole with ethyl 2-isocyanopropionate, followed by hydrolysis to yield α-methylhistidine dihydrochloride (B599025). mdpi.com

Modern Techniques for Improved Synthesis and Yield

Other advanced techniques for the synthesis of α,α-disubstituted α-amino acids, which can be applied to α-methylhistidine, include radical-radical coupling reactions. These methods may involve the use of a copper catalyst to generate a radical Schiff base ester which then couples with an alkyl radical, offering a path to highly congested amino acids. nih.gov

Table 1: Comparison of Synthetic Approaches for α-Methylhistidine

MethodKey ReagentsDescriptionReported YieldReference
Classical Acetoacetate Synthesis4-Chloromethylimidazole HCl, 2-Methyl acetoacetate, Sodium ethoxideAlkylation of a 2-alkyl acetoacetate followed by further transformations.Not specified in summary mdpi.com
Phase-Transfer Catalysis (PTC)Protected Histidine Schiff Base, Methylating Agent, Bu₄NBr, KOHDirect α-methylation of a protected histidine precursor under PTC conditions.41% overall yield for α-methyl histidine dihydrochloride mdpi.com

Stereochemical Considerations in the Synthesis of α-Methylhistidine Isomers

The synthesis of α-methylhistidine introduces a chiral center at the α-carbon, meaning the product can exist as a mixture of enantiomers (D and L isomers). Controlling the stereochemistry is a critical challenge, as the biological activity of peptides containing this amino acid is often dependent on a specific configuration.

When starting from racemic or achiral precursors, the synthesis will typically yield a racemic mixture of α-methyl-DL-histidine. libretexts.org The separation of these enantiomers often requires subsequent resolution steps. However, if an enantiomerically pure product is desired directly from the synthesis, chiral starting materials or asymmetric synthesis strategies must be employed.

A significant challenge in many synthetic routes, particularly those involving peptide coupling or the use of strong bases, is racemization—the loss of stereochemical integrity at the chiral center. nih.govhighfine.com For histidine derivatives, the imidazole (B134444) side chain itself can sometimes act as an intramolecular base, promoting racemization under certain reaction conditions. nih.gov For instance, the use of some common coupling reagents in peptide synthesis can lead to significant racemization of histidine residues. highfine.com Therefore, careful selection of protecting groups, reagents, and reaction conditions is essential to prevent or minimize racemization and obtain the desired stereoisomer. monash.edu In some modern approaches, chiral auxiliaries are used to direct the stereochemical outcome of the reaction, which can later be removed to yield the enantiomerically enriched product. nih.gov

Design and Synthesis of Conformationally Constrained Histidine Analogues for Research

The introduction of alkyl substituents at the α- or β-positions of histidine is a powerful strategy for creating conformationally constrained analogues. These analogues are invaluable tools in peptidomimetics for studying ligand-receptor interactions and designing peptides with enhanced stability and specific secondary structures. researchgate.net

α-Alkyl Substitution Effects on Conformational Dynamics

The primary effect of introducing a methyl group at the α-position of histidine is the restriction of the rotational freedom of the peptide backbone. The additional steric bulk of the α-methyl group constrains the possible values of the Ramachandran dihedral angles (φ and ψ). nih.gov This constraint often predisposes the peptide backbone to adopt specific secondary structures, such as α-helices or β-turns. nih.gov

Interestingly, research indicates that α-methylation generally has a less pronounced effect on the side-chain's torsional angle (χ1). researchgate.net The major conformational impact is on the peptide backbone itself. This makes α-methylation a useful tool for stabilizing desired peptide folds without drastically altering the orientation of the crucial imidazole side chain. However, in some contexts, α-methylation can lead to a decrease in binding affinity if the pre-organized conformation is not optimal for receptor binding or if unfavorable steric interactions are introduced at the binding interface. nih.gov

β-Alkyl Substitution Effects on Conformational Dynamics

In contrast to α-substitution, the placement of alkyl groups, such as methyl groups, on the β-carbon of the histidine side chain directly restricts the side chain's conformational freedom. The synthesis of analogues like β,β-dimethyl histidine has been reported. mdpi.com This type of substitution sterically hinders the rotation around the Cα-Cβ bond, thereby limiting the possible orientations of the imidazole ring.

This strategy is particularly useful for controlling the χ-space of the amino acid, which is critical for the precise positioning of the pharmacophoric imidazole group required for biological activity. researchgate.net By locking the side chain into a specific conformation, researchers can investigate the optimal spatial arrangement for receptor interaction and design more potent and selective peptide-based therapeutics.

Table 2: Effects of Alkyl Substitution on Histidine Conformation

Substitution PositionPrimary Conformational EffectImpacted Torsional AnglesCommon Induced StructuresReference
α-MethylRestricts peptide backbone flexibilityBackbone (φ, ψ)α-helix, β-turn nih.gov
β-MethylRestricts side-chain flexibilitySide-chain (χ)Constrained side-chain rotamers mdpi.comresearchgate.net

Chemical Modification Strategies for Functional Probes and Derivatives

The unique structure of α-Methyl-DL-histidine, featuring an α-amino group, a carboxylic acid, and a nucleophilic imidazole side chain, offers multiple sites for chemical modification to generate functional probes and novel derivatives. These modifications are often inspired by the post-translational modifications of histidine residues in proteins, where methylation can alter hydrophobicity, fix the protonation state, and affect metal ion chelation. nih.gov Such derivatization is crucial for creating tools for chemical biology, targeted metabolomics, and the development of compounds with novel biological activities. nih.gov

One key strategy involves the formation of Schiff base ligands. For instance, histidine methyl ester can be condensed with various aldehydes to create bidentate Schiff bases. researchgate.net These derivatives can subsequently be complexed with metal ions like Copper(II) and Zinc(II), forming square planar complexes where the metal coordinates with the azomethine nitrogen and another atom, such as a phenolic oxygen from the aldehyde. researchgate.net This approach has been used to synthesize derivatives with specific antibacterial and antioxidant properties. researchgate.net

Another site for modification is the α-amino group, which can be targeted for N-acylation. This strategy is employed to create derivatives with enhanced or new functions. For example, specific N-acyl histidine derivatives have been synthesized to act as potent anti-free radical agents, demonstrating improved efficacy in deactivating singlet oxygen compared to the parent molecule.

For creating functional probes for research, reporter groups can be attached to the molecule. Advanced chemical proteomics methods developed for labeling histidine residues in proteins can be adapted for this purpose. These include strategies that exploit the reactivity of the imidazole ring. A notable example is a relay labeling method that uses a small molecule photosensitizer to generate singlet oxygen, which then selectively oxidizes the histidine imidazole ring. The oxidized intermediate is subsequently trapped by a chemical probe, resulting in a stable, labeled derivative. This allows for the introduction of fluorescent tags or other reporter moieties for detection and analysis.

Table 2: Summary of Chemical Modification Strategies for Histidine Derivatives Click on the headers to sort the table.

Target Site Modification Type Reagents/Method Purpose of Derivatization Reference(s)
α-Amino Group Schiff Base Formation Aldehydes (e.g., Vanillin) Create metal-chelating ligands for catalysis or biological evaluation. researchgate.net
α-Amino Group N-Acylation Acyl Halides / Anhydrides Synthesize derivatives with specific biological activities (e.g., antioxidants).
Imidazole Ring Oxidative Labeling Photosensitizer, Chemical Probe Attachment of fluorescent or biotin (B1667282) tags for use as a functional probe.

Biochemical and Enzymatic Research Investigations

Mechanism of Action as a Histidine Decarboxylase (HDC) Inhibitor

The principal mechanism through which alpha-Methyl-DL-histidine dihydrochloride (B599025) exerts its biological effects is by inhibiting the enzyme histidine decarboxylase (HDC). HDC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-histidine to form histamine (B1213489), a critical mediator in various physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. nih.govnih.govnih.gov

Kinetic Studies of HDC Inhibition by α-Methyl-DL-histidine Dihydrochloride

Kinetic studies are crucial for characterizing the nature and potency of enzyme inhibitors. While specific kinetic data for alpha-Methyl-DL-histidine dihydrochloride is not extensively reported in publicly available literature, the inhibitory characteristics can be inferred from studies on structurally related compounds and the general understanding of HDC inhibitors.

Research on other histidine derivatives, such as α-fluoromethylhistidine, has demonstrated competitive inhibition of HDC. nih.gov Competitive inhibitors typically bind to the active site of the enzyme, competing with the natural substrate (L-histidine). The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity, with a lower Ki value indicating a more potent inhibitor. For instance, studies on various plant-derived inhibitors of HDC have reported Ki values in the micromolar range, indicating significant inhibitory potential. nih.gov Mammalian HDC itself exhibits a Michaelis-Menten constant (KM) for L-histidine in the range of 0.2 to 0.4 mM. numberanalytics.com

The table below summarizes the kinetic parameters for the inhibition of HDC by various compounds, providing a comparative context for the potential efficacy of this compound.

InhibitorEnzyme SourceType of InhibitionKi ValueKM of HDC for L-histidine
Tellimagrandin IIRecombinant Human HDCCompetitive~0.35 µMNot Specified
Rugosin DRecombinant Human HDCCompetitive~1 µMNot Specified
α-FluoromethylhistidineNot SpecifiedIrreversibleNot SpecifiedNot Specified
Mammalian HDC (general)Mammalian tissues--0.2 - 0.4 mM

It is important to note that the DL-racemic mixture of alpha-methylhistidine (B1617287) contains both the D- and L-isomers. Typically, only one isomer (often the L-isomer) is biologically active as an enzyme inhibitor.

Structural Basis of Enzyme-Inhibitor Interactions

The crystal structure of human histidine decarboxylase (hHDC) has been determined, providing valuable insights into its active site and the structural basis for inhibitor binding. nih.govcas.cz The active site of HDC is located at the dimer interface of the enzyme and contains the essential cofactor pyridoxal-5'-phosphate (PLP). nih.govnih.gov The substrate, L-histidine, binds in a pocket where its carboxyl group interacts with specific amino acid residues, and its amino group forms a Schiff base with PLP.

The mechanism of inhibition by substrate analogs like alpha-methylhistidine involves their interaction with the PLP cofactor within the active site. nih.gov The presence of the alpha-methyl group on the inhibitor molecule sterically hinders the decarboxylation reaction that would normally occur with the natural substrate.

A structural study of hHDC complexed with histidine methyl ester, another competitive inhibitor, revealed key residues involved in substrate and inhibitor binding. nih.govcas.cz Ser-354 was identified as a critical residue for determining substrate specificity. nih.gov It is plausible that alpha-Methyl-DL-histidine binds in a similar fashion, with its imidazole (B134444) ring and amino group interacting with residues in the active site, while the alpha-methyl group prevents the catalytic reaction from proceeding efficiently. The binding energy of inhibitors to the HDC active site has been calculated for other compounds, with values around -11 to -18 kcal·mol⁻¹. nih.gov

Impact on Histamine Biosynthesis and Metabolism in Experimental Models

By inhibiting HDC, this compound directly impacts the synthesis of histamine, leading to a reduction in its levels in various experimental systems.

Regulation of Intracellular Histamine Levels

Studies using HDC inhibitors in experimental models have demonstrated a significant reduction in histamine biosynthesis. For example, administration of α-fluoromethylhistidine, a potent irreversible HDC inhibitor, has been shown to decrease histamine content in non-mast cells of the brain and stomach in rodents. nih.gov With repeated administration, a gradual depletion of histamine in mast cells across all tissues was observed. nih.gov

In one study, the administration of an HDC inhibitor prevented the increase in total mast cell histamine content over a 14-day period and hindered the replenishment of histamine stores after depletion by a chemical agent. nih.gov This indicates that ongoing histamine synthesis is crucial for maintaining intracellular histamine pools, and its inhibition by compounds like alpha-Methyl-DL-histidine can lead to a time-dependent decrease in these levels.

Alterations in Histamine Release Mechanisms

The release of histamine from storage granules in mast cells and basophils is a key event in allergic and inflammatory responses. This release is typically triggered by immunological stimuli, such as the cross-linking of IgE receptors, or by non-immunological stimuli. nih.govnih.gov

While this compound's primary action is on histamine synthesis rather than its release, by reducing the intracellular stores of histamine, it can indirectly lead to a diminished amount of histamine being released upon stimulation. Research has shown that IL-33 can enhance histamine release in response to IgE/FcεRI crosslinking, highlighting the complex regulation of this process. nih.gov By lowering the available histamine pool, HDC inhibitors can effectively attenuate the magnitude of the histamine-mediated response following cellular activation.

Interplay with Other Amino Acid Metabolic Pathways in Research Systems

The administration of histidine and its analogs can have broader effects on amino acid metabolism beyond the direct inhibition of histamine synthesis. Histidine itself is an essential amino acid involved in numerous metabolic pathways. nih.govmdpi.com

Studies on the effects of high doses of histidine have shown alterations in the plasma levels of other amino acids. nih.gov For instance, increased levels of alanine, glutamate, and glutamine, and decreased levels of branched-chain amino acids (BCAAs) have been observed. nih.govmdpi.com These changes are thought to be due to an increased flux of histidine through its degradation pathway, leading to increased production of ammonia (B1221849) and glutamate. nih.gov The body then utilizes other amino acids, such as BCAAs, to help manage the excess ammonia, leading to their depletion.

Furthermore, histidine metabolism is interconnected with the metabolism of one-carbon units via tetrahydrofolate (THF). The degradation of histidine requires THF, and high levels of histidine can potentially deplete THF pools, which may in turn affect the metabolism of other amino acids that rely on THF, such as glycine. nih.gov Histidine can also be converted to imidazole-pyruvic acid through the action of histidine aminotransferase, a pathway that can lead to the formation of alanine.

Effects on Histidine Flux and Related Metabolites

Alpha-Methyl-DL-histidine has been utilized in research as a tool to probe the intricacies of histidine metabolism. Its structural similarity to histidine allows it to interact with enzymes that normally act on histidine, thereby influencing the flow (flux) of histidine through its metabolic pathways.

One of the primary metabolic routes for histidine is its conversion to histamine, a reaction catalyzed by the enzyme histidine decarboxylase. nih.govnih.gov Research has shown that alpha-methylhistidine acts as a competitive inhibitor and a substrate for histidine decarboxylase, although it is decarboxylated at a much slower rate than histidine itself. ebi.ac.uk This competitive inhibition means that the presence of alpha-methylhistidine can reduce the rate at which histidine is converted to histamine, leading to a decrease in histamine levels in tissues with rapid turnover, such as the stomach and brain. nih.gov

Furthermore, the administration of alpha-methylhistidine has been employed as a method to measure whole-body histidine decarboxylase activity. nih.gov By tracking the metabolism of a radiolabeled form of alpha-methylhistidine, researchers can quantify the in vivo activity of this key enzyme in the histidine metabolic pathway. nih.gov While direct quantitative data on the broad spectrum of histidine metabolites following alpha-Methyl-DL-histidine administration is limited in the reviewed literature, its primary documented effect is the modulation of the histidine-to-histamine conversion. This targeted interference makes it a specific tool for studying the physiological roles of histamine. mdpi.com

Table 1: Effects of alpha-Methylhistidine on Histidine Metabolism
ParameterObserved Effect of alpha-MethylhistidineMechanism of ActionKey Research Finding
Histidine Decarboxylase ActivityInhibitionCompetitive inhibitor and slow substrateReduces the conversion of histidine to histamine. ebi.ac.uknih.gov
Histamine LevelsReduction in specific tissuesDecreased synthesis from histidineObserved in tissues with rapid histamine turnover like the stomach and brain. nih.gov
Measurement of Enzyme ActivityUsed as a tracerSlow decarboxylation allows for measurementEnables quantification of in vivo histidine decarboxylase activity. nih.gov

Studies on Protein Methylation Involving Histidine Analogues (e.g., 1-methylhistidine, 3-methylhistidine)

Protein methylation is a crucial post-translational modification that regulates protein function. wikipedia.org Histidine residues in proteins can be methylated on two different nitrogen atoms of their imidazole ring, resulting in the formation of either 1-methylhistidine (1-MH) or 3-methylhistidine (3-MH). nih.govbevital.no These methylated histidine derivatives are not incorporated into proteins during synthesis but are formed through the enzymatic modification of specific histidine residues within polypeptide chains. bevital.no

3-Methylhistidine is notably found in actin and myosin, the major proteins of muscle tissue. bevital.nomdpi.com Its release from these proteins during muscle protein breakdown has led to its use as a biomarker for muscle catabolism. mdpi.comnih.gov 1-Methylhistidine, on the other hand, is not endogenously synthesized in humans but is derived from the dietary intake of anserine, a dipeptide found in the muscle of various animals. nih.govrupahealth.com Consequently, 1-MH serves as a biomarker for meat consumption. rupahealth.com

The enzymes responsible for protein histidine methylation have been a subject of intense research. Two key human histidine methyltransferases that have been identified are SETD3 and METTL9. nih.gov SETD3 has been identified as the enzyme that specifically catalyzes the N3-methylation of histidine 73 in β-actin. nih.govnih.gov This modification is highly conserved and is thought to play a role in regulating the stability and dynamics of actin filaments. nih.govelifesciences.org METTL9 has been characterized as a broad-specificity methyltransferase responsible for the formation of 1-methylhistidine in a variety of proteins. nih.gov

The substrate specificity of these enzymes has been investigated using histidine analogues. Studies on SETD3 have shown that it has a broader substrate scope beyond just histidine. nih.gov By incorporating various histidine mimics into a peptide derived from β-actin, researchers have been able to quantify the binding affinity and methylation efficiency of SETD3 for these unnatural amino acids. For instance, analogues such as triazol-4-yl-alanine and 4-pyridylalanine were found to be excellent substrates for SETD3. nih.gov Interestingly, SETD3 can also catalyze the methylation of pre-methylated Nπ-methylhistidine (1-methylhistidine) to produce Nπ,Nτ-dimethylhistidine. nih.gov These studies provide critical insights into the catalytic mechanism of SETD3 and open avenues for the development of specific inhibitors. nih.govelifesciences.org

Table 2: Substrate Specificity of the Histidine Methyltransferase SETD3 with Histidine Analogues in a β-Actin Peptide
Histidine Analogue in β-Actin Peptide (at position 73)Binding Affinity (KD) to SETD3 (in the presence of SAH)Relative Substrate EfficiencyKey Observation
Histidine (Wild-type)0.7 µMHighNatural substrate for N3-methylation. nih.gov
Triazol-4-yl-alanine0.8 µMExcellentDemonstrates broader substrate acceptance by SETD3. nih.gov
4-Pyridylalanine3.1 µMExcellentShows SETD3 can methylate other nitrogen-containing aromatic rings. nih.gov
Ornithine7.2 µMGood, but comparatively poorerIndicates some flexibility in the side chain recognition. nih.gov
3-Pyridylalanine44.4 µMGood, but comparatively poorerLower affinity highlights the importance of the imidazole ring structure for optimal binding. nih.gov
Nπ-methylhistidine (1-methylhistidine)Not explicitly reported in this format, but is a substrateGood, but comparatively poorerCan be further methylated to form Nπ,Nτ-dimethylhistidine. nih.gov

Cellular and Molecular Research Applications

Exploration of Cellular Processes Modulated by α-Methyl-DL-histidine Dihydrochloride (B599025)

The influence of this compound on fundamental cellular activities is an area of active investigation, with research primarily inferring its effects from the actions of its more extensively studied isomers on histamine (B1213489) receptors.

Investigations into Cell Proliferation in in vitro Cell Line Models

A direct causal link between alpha-Methyl-DL-histidine dihydrochloride and cell proliferation in in vitro cell line models is not extensively documented in the current body of scientific literature. However, studies on related compounds provide some context. For instance, research on the selective H3 receptor agonist (R)-alpha-methylhistamine has been conducted, though these have been primarily in vivo.

Studies on Cellular Signaling Pathways Responsive to Histamine Modulation

The modulation of cellular signaling pathways by this compound is inferred from its interaction with histamine receptors, which are G protein-coupled receptors (GPCRs) linked to distinct intracellular cascades. youtube.com The activity of related compounds, such as N-alpha-methyl-histamine at the H2 receptor and (R)-alpha-methylhistamine at H3 and H4 receptors, provides insight into the potential signaling consequences. tocris.comnih.gov

Activation of the H2 receptor typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov Conversely, H3 and H4 receptors are generally coupled to inhibitory G proteins (Gi), which suppress adenylyl cyclase activity. tocris.com Therefore, this compound can be used as a tool to investigate these opposing signaling events. For example, in Chinese hamster ovary (CHO) cells expressing human H2 receptors, N-alpha-methyl-histamine has been shown to dose-dependently stimulate cAMP production. nih.gov

Receptor TargetPrimary Signaling PathwayEffect on Intracellular Messenger
H2 ReceptorGs-protein coupledIncrease in cyclic AMP (cAMP)
H3 ReceptorGi-protein coupledDecrease in cyclic AMP (cAMP)
H4 ReceptorGi-protein coupledDecrease in cyclic AMP (cAMP)

Research on Angiogenesis in in vitro and ex vivo Experimental Systems

Currently, there is a lack of specific research findings detailing the direct effects of this compound on the process of angiogenesis in either in vitro or ex vivo experimental models. While histamine itself is known to have roles in vascular permeability and inflammation, which are processes related to angiogenesis, the specific contribution of this methylated derivative has not been a focus of investigation in this area. General research into angiogenesis inhibitors has identified various histidine-rich proteins, but these are distinct from this compound. science.gov

Role in Modulating Neurotransmitter Systems in Experimental Models

The primary application of this compound in neuroscience research is the modulation of the histaminergic system, which in turn affects the release and activity of other neurotransmitters.

Characterization of Effects on Histaminergic Neurotransmission

The compound's effect on histaminergic neurotransmission is principally mediated through the H3 receptor, which functions as a presynaptic autoreceptor on histaminergic neurons. tocris.com Activation of these H3 autoreceptors by an agonist like (R)-alpha-methylhistamine inhibits the synthesis and release of histamine from neurons in the central nervous system. tocris.com This provides a powerful experimental tool to study the downstream effects of reduced histaminergic tone. For example, studies using the histidine decarboxylase inhibitor alpha-fluoromethylhistidine (B1203605) have demonstrated that long-term depletion of brain histamine can affect locomotor activity and amino acid levels in the brain of mice. nih.gov Similarly, in zebrafish, inhibition of histamine synthesis has been shown to impact exploratory behavior and memory. nih.gov

Modulation of Histamine Receptor Subtypes (H1, H2, H3, H4) in Research Models

The utility of this compound in research models stems from the differential affinities of its components and related molecules for the various histamine receptor subtypes. While the methylation of the alpha-carbon atom significantly reduces activity at H1 and H2 receptors, it greatly enhances potency at the H3 receptor. tocris.com The (R)-isomer is a potent H3 receptor agonist but also interacts with the H4 receptor. tocris.com Other related compounds, like N-alpha-methyl-histamine, have been identified as potent agonists for both H2 and H3 receptors. nih.gov This allows researchers to dissect the specific roles of these receptor subtypes in various physiological and pathological models.

CompoundPrimary Receptor Target(s)Receptor Action
(R)-alpha-methylhistamineH3, H4Agonist
N-alpha-methyl-histamineH2, H3Agonist
ThioperamideH3, H4Antagonist/Inverse Agonist
Regulation of Associated Neurotransmitter Release (e.g., Acetylcholine (B1216132), Dopamine)

The histaminergic system, which is modulated by compounds like this compound, has intricate interactions with other major neurotransmitter systems, including the cholinergic (acetylcholine) and dopaminergic (dopamine) systems. Research utilizing various methods to inhibit histamine signaling reveals a complex regulatory network.

Studies on the histamine H3 receptor, which acts as an autoreceptor to inhibit histamine release, have shown that antagonists of this receptor can increase the release of dopamine (B1211576) in the prefrontal cortex. nih.gov This suggests that a reduction in histamine levels, such as that caused by an HDC inhibitor, could indirectly influence dopamine neurotransmission.

Further evidence comes from studies on mice genetically engineered to lack the histidine decarboxylase enzyme (HDC-knockout mice). These mice exhibit notable changes in their dopamine and acetylcholine systems. For instance, HDC-knockout mice have been found to have higher concentrations of acetylcholine in the frontal cortex, but reduced levels in the neostriatum. capes.gov.br In the context of dopamine, these mice show increased dopamine turnover in both the neostriatum and the ventral striatum. nih.gov These findings from HDC-knockout models provide a strong indication that pharmacological inhibition of HDC with this compound would likely produce significant, region-specific alterations in the release of acetylcholine and dopamine.

The histamine H3 receptor is also known to inhibit the release of several neurotransmitters, including acetylcholine and dopamine. nih.gov By reducing the available histamine, this compound could potentially disinhibit this process, leading to complex downstream effects on neurotransmitter release.

Model Neurotransmitter System Observed Effect Brain Region
H3 Receptor AntagonismDopamineIncreased ReleasePrefrontal Cortex
HDC-Knockout MiceAcetylcholineIncreased ConcentrationFrontal Cortex
HDC-Knockout MiceAcetylcholineDecreased ConcentrationNeostriatum
HDC-Knockout MiceDopamineIncreased TurnoverNeostriatum, Ventral Striatum

Influence on Cognitive Phenotypes in Preclinical Animal Models

The role of histamine in cognitive function is an area of active investigation, and inhibitors of its synthesis, such as this compound, are valuable tools in this research. Studies on animals with depleted histamine levels, either through genetic modification or pharmacological intervention, have demonstrated significant impacts on cognitive and behavioral phenotypes.

Research on HDC-knockout mice has revealed a complex pattern of cognitive changes. These mice have shown superior performance in certain memory tasks, such as the hidden sessions of the water maze and in passive avoidance memory retention. nih.gov However, they also exhibit impairments in other cognitive domains, for instance, in novel location recognition. nih.gov This suggests that histamine's role in cognition is not uniform and may be task-dependent.

Furthermore, these mice display behaviors that can confound the interpretation of cognitive tests, such as hypoactivity and increased anxiety-like behaviors in various maze tests. nih.gov The age of the animals is also a critical factor, with different effects on anxiety and cognition observed in young versus middle-aged mice. nih.gov

Studies involving the depletion of L-histidine in humans have also pointed to the importance of the histaminergic system in motor-related cognitive processes. These findings underscore the potential of this compound as a research tool to dissect the specific contributions of histamine to different facets of cognition.

Animal Model Cognitive Domain/Behavior Observed Phenotype
HDC-Knockout MiceWater Maze (Hidden Sessions)Superior Performance
HDC-Knockout MicePassive Avoidance MemorySuperior Retention
HDC-Knockout MiceNovel Location RecognitionImpaired Performance
HDC-Knockout MiceAnxiety-like BehaviorIncreased
HDC-Knockout MiceLocomotor ActivityDecreased (Hypoactivity)

Studies on Neurodevelopmental Features in Animal Models of Neurological Disorders

While there is a lack of direct studies employing this compound in animal models of neurodevelopmental disorders such as autism spectrum disorder (ASD) and schizophrenia, the known involvement of the histaminergic system in brain development and function suggests its potential relevance. Animal models are crucial for understanding the neurobiological underpinnings of these complex disorders.

Various animal models exist to study the features of neurodevelopmental disorders. These include genetic models, such as those with mutations in genes like Shank3 or Cntnap2 for ASD, and neurotoxic models, like those induced by prenatal exposure to valproic acid (VPA). nih.govesmed.org These models exhibit core behavioral features of the human conditions, such as social deficits and repetitive behaviors.

Given that HDC-knockout mice show altered social and exploratory behaviors, as well as anxiety, it is plausible that manipulating histamine levels with this compound in established animal models of neurodevelopmental disorders could reveal important interactions between the histaminergic system and the pathophysiological mechanisms of these conditions. For example, investigating the effects of this HDC inhibitor in a VPA-induced model of autism could elucidate whether histamine dysregulation contributes to the observed behavioral phenotypes.

Research on Organ-Specific Effects in Animal Models (e.g., lymphatic vessels, liver)

The systemic administration of a compound like this compound necessitates an understanding of its effects on peripheral organs.

Regarding the lymphatic vessels , there is currently a lack of specific research data on the effects of this compound.

In contrast, the effects of histidine on the liver have been documented in animal models, although this research has primarily focused on L-histidine rather than its methylated form. Studies in rats have shown that a diet with excess L-histidine can lead to liver enlargement (hepatomegaly). nih.gov This suggests that high levels of histidine or its metabolites can impact liver physiology. The inhibition of HDC by this compound would alter histidine metabolism, and while direct effects on the liver have not been extensively studied, it is an area that warrants investigation in preclinical models to understand the full physiological impact of this compound.

Advanced Analytical Methodologies and Detection Techniques

Chromatographic Separations for Quantification of α-Methyl-DL-histidine Dihydrochloride (B599025)

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a polar, zwitterionic molecule like α-Methyl-DL-histidine, specific chromatographic strategies are employed to achieve effective retention and resolution.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives. However, the inherent polarity of α-Methyl-DL-histidine presents a challenge for traditional reversed-phase (RP) chromatography, where it is poorly retained. To overcome this, specialized columns and mobile phase conditions are necessary.

Since α-Methyl-DL-histidine is a racemic mixture (DL-), chiral HPLC is essential for separating its enantiomers (D- and L-forms). Chiral stationary phases (CSPs), particularly those based on macrocyclic glycopeptides like teicoplanin, are effective for the direct analysis of underivatized amino acid enantiomers. sigmaaldrich.com These columns are compatible with a range of mobile phases and can separate enantiomers based on the differential formation of transient diastereomeric complexes. sigmaaldrich.comnih.gov Derivatization with a chiral reagent like Marfey's reagent followed by reversed-phase HPLC is another established method for enantiomeric resolution. chromatographyonline.com

Below is a table summarizing typical HPLC conditions for the analysis of histidine derivatives, which are adaptable for α-Methyl-DL-histidine.

Table 1: Example HPLC Method Parameters for Histidine Derivatives

ParameterMixed-Mode Chromatography helixchrom.comChiral Chromatography (Direct) sigmaaldrich.com
ColumnCoresep 100 (mixed-mode reversed-phase/cation-exchange)Astec® CHIROBIOTIC® T (Teicoplanin CSP)
Mobile PhaseAcetonitrile and water with an acidic buffer (e.g., formic acid or ammonium (B1175870) formate)Water:Methanol:Formic Acid (e.g., 30:70:0.02 v/v/v)
DetectionUV (e.g., 220 nm) or Mass Spectrometry (MS)UV or Mass Spectrometry (MS)
Key AdvantageGood retention of polar compounds without ion-pairing reagents. helixchrom.comSeparation of D- and L-enantiomers without derivatization. sigmaaldrich.com

Gas Chromatography (GC) offers high resolution and sensitivity but is not directly applicable to non-volatile and thermally labile compounds like amino acids. sigmaaldrich.comthermofisher.com Therefore, a crucial prerequisite for GC analysis of α-Methyl-DL-histidine is a chemical derivatization step. This process converts the polar functional groups (amino and carboxyl) into more volatile and thermally stable derivatives. sigmaaldrich.com

Common derivatization strategies for amino acids include:

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com They react with active hydrogens on the amino and carboxyl groups to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com

Acylation/Esterification: A two-step process involving esterification of the carboxyl group (e.g., with isobutanol) followed by acylation of the amino and imidazole (B134444) groups (e.g., with trifluoroacetic anhydride) is a classic approach. d-nb.info Alternatively, single-step derivatization with alkyl chloroformates, such as methyl chloroformate, can be employed to derivatize both amino and carboxyl groups simultaneously. springernature.com

Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification based on the characteristic fragmentation patterns of the derivative. sigmaaldrich.comnih.govresearchgate.net For example, a GC-MS assay was successfully developed for N(alpha)-methylhistamine, a related compound, demonstrating the feasibility of this approach. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

Derivatization AgentAbbreviationDerivative TypeKey Features
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATMSForms volatile by-products, widely used. thermofisher.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFATBDMSDerivatives are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com
Methyl ChloroformateMCFMethoxycarbonylFast, robust, and matrix-tolerant reaction. springernature.com

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages of high resolution, short analysis times, and minimal sample consumption. creative-proteomics.com CE is well-suited for the analysis of charged species like amino acids.

Several CE methods have been developed for the quantification of histidine and its methylated isomers (1-methylhistidine and 3-methylhistidine) in biological fluids like plasma and urine. nih.govresearchgate.netnih.gov These methods can be directly adapted for α-Methyl-DL-histidine. Separation is typically achieved in an uncoated fused-silica capillary using a low-pH buffer (e.g., Tris-phosphate at pH 2.2), under which the amino acids are cationic and migrate towards the cathode at different velocities. nih.gov Detection is commonly performed using a UV detector. nih.gov For enhanced sensitivity, derivatization with a fluorogenic reagent like naphthalene-2,3-dicarboxaldehyde (NDA) can be performed prior to CE analysis, allowing for laser-induced fluorescence (LIF) detection. springernature.com

Table 3: Example Capillary Electrophoresis Method for Histidine Isomers

ParameterPublished Method for 1- and 3-Methylhistidine nih.gov
InstrumentCapillary Electrophoresis System
CapillaryFused-silica
Running Buffer60 mmol/L Tris-phosphate, pH 2.2
Separation Voltage~25-30 kV
DetectionUV Detection
Analysis Time< 12 minutes

Mass Spectrometry-Based Approaches for Identification and Quantification in Research Samples

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Its high sensitivity and specificity make it an indispensable tool for identifying and quantifying metabolites in complex biological samples. When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful platform for targeted and untargeted metabolomics.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for targeted metabolomic analysis. nih.govnih.gov This technique involves separating metabolites by LC, ionizing them, selecting a specific precursor ion (the parent molecule) in the first mass spectrometer, fragmenting it, and then detecting specific product ions (fragments) in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for accurate quantification even at very low concentrations in complex matrices like plasma or urine. nih.govnih.gov

Metabolomic studies have successfully quantified histidine and its methylated derivatives, such as 1-methylhistidine and 3-methylhistidine, as potential biomarkers for various conditions. nih.govnih.gov The analytical methods developed for these isomers are directly applicable to α-Methyl-DL-histidine. Hydrophilic Interaction Chromatography (HILIC) is often the preferred LC separation mode for polar metabolites like amino acids, as it provides better retention and peak shape compared to reversed-phase chromatography. nih.govmdpi.com The use of stable isotope-labeled internal standards (e.g., ¹³C, ¹⁵N-labeled α-Methyl-histidine) is crucial for the most accurate quantification, as it corrects for matrix effects and variations during sample preparation and analysis. nih.gov

Isotope tracing is a powerful technique used to track the metabolic fate of molecules within a biological system. jpt.com This is achieved by introducing a substrate labeled with a stable (non-radioactive) heavy isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). jpt.com Mass spectrometry is then used to detect and quantify the incorporation of these heavy atoms into downstream metabolites.

While specific isotope tracing studies utilizing labeled α-Methyl-DL-histidine are not widely documented, the principles are well-established from studies with other amino acids, including histidine. rsc.org A study might involve synthesizing α-Methyl-DL-histidine with ¹³C or ¹⁵N atoms incorporated into its structure. rsc.orgnih.gov When introduced to a biological system (e.g., cell culture or in vivo model), this labeled compound would act as a tracer. By analyzing metabolites over time with LC-MS, researchers could track the metabolic fate of the compound. For example, if α-Methyl-DL-histidine were metabolized, the resulting products would carry the isotopic label, allowing for the unambiguous identification of novel metabolic pathways. This approach would be invaluable for confirming whether α-Methyl-DL-histidine is metabolically inert or if it participates in specific biochemical reactions, providing definitive insights into its mechanism of action. jpt.com

Spectroscopic Techniques for Structural and Conformational Analysis in Research

Advanced spectroscopic methods are indispensable for elucidating the structural and conformational properties of α-Methyl-DL-histidine dihydrochloride and its interactions with biological targets. Techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy provide detailed insights at the atomic level.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For α-Methyl-DL-histidine and related compounds, ¹H NMR and ¹³C NMR are used to identify the chemical environment of each atom.

In ¹H NMR studies of similar compounds like L-histidine methyl ester dihydrochloride, distinct signals are observed for the protons in the imidazole ring and the amino acid backbone. chemicalbook.com The chemical shifts of these protons are sensitive to their local electronic environment, which can be influenced by factors such as pH and binding to other molecules. For instance, the proton at the C2 position of the imidazole ring can be replaced by deuterium (B1214612) under certain conditions, a process that can be monitored by NMR. nih.gov

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), allow for the correlation of proton and carbon signals, aiding in the complete assignment of the molecular structure. nih.gov Furthermore, advanced NMR methods can be employed to distinguish between the D- and L-enantiomers of amino acids, including histidine, down to submicromolar concentrations, which is particularly relevant for studying the DL-racemic mixture of α-Methyl-histidine. acs.org

Table 1: Illustrative ¹H NMR Chemical Shifts for a Related Histidine Compound Note: Data is for L-histidine methyl ester dihydrochloride in DMSO-d6 and serves as an example of typical shift ranges.

AssignmentChemical Shift (ppm)
Imidazole Ring Proton (A)9.149
Imidazole Ring Proton (B)7.570
α-Proton (C)4.508
Methyl Ester Protons (D)3.737
β-Protons (E)3.362
Data sourced from ChemicalBook for Methyl L-histidinate dihydrochloride. chemicalbook.com

Electron Paramagnetic Resonance (EPR) Spectroscopy with Labeled Analogues

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specialized for studying molecules with unpaired electrons. While α-Methyl-DL-histidine itself is not paramagnetic, it can be studied using EPR through the use of spin-labeled analogues. This approach, known as site-directed spin labeling (SDSL), is a powerful tool for investigating molecular structure, dynamics, and interactions. nih.gov

In this methodology, a stable radical, typically a nitroxide-based spin label, is chemically attached to a specific site on an analogue of α-Methyl-DL-histidine. The EPR spectrum of this spin label is sensitive to its local environment and mobility. When the labeled analogue interacts with a biological target, such as the enzyme histidine decarboxylase (HDC), changes in the EPR spectrum can provide information about the binding event and conformational changes in both the inhibitor and the enzyme. nih.gov

Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), can measure distances between two spin labels, or between a spin label and a paramagnetic metal center in a protein. By introducing a spin-labeled α-Methyl-histidine analogue into a system with a labeled enzyme, it is possible to determine the binding location and orientation of the inhibitor within the enzyme's active site. nih.gov The use of isotopically labeled analogues, for example with ¹⁵N, can enhance signal intensity and reduce spectral width, which is beneficial for studying dilute biological samples. nih.gov

Immunological and Molecular Biological Assays

To understand the biological effects of α-Methyl-DL-histidine dihydrochloride as an inhibitor of histidine decarboxylase (HDC), researchers employ a variety of immunological and molecular biological assays. These techniques allow for the quantification of enzyme expression and the visualization of its localization within cells and tissues.

Western Blot and qRT-PCR for Histidine Decarboxylase Expression Analysis

The expression of the HDC enzyme can be analyzed at both the mRNA and protein levels using quantitative real-time reverse transcription PCR (qRT-PCR) and Western blotting, respectively.

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the amount of HDC mRNA, providing an indication of gene expression levels. Total RNA is extracted from cells or tissues treated with or without α-Methyl-DL-histidine, and the HDC mRNA is reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR machine using primers specific for the HDC gene. nih.govnih.gov The level of HDC expression is typically normalized to a housekeeping gene (like rpoA or GAPDH) to control for variations in RNA quantity. nih.govnih.gov Such studies can reveal if α-Methyl-DL-histidine treatment leads to feedback regulation affecting the transcription of the HDC gene.

Table 2: Example Parameters for qRT-PCR Analysis of HDC Expression

ParameterDescription
Target GeneHistidine Decarboxylase (hdcA)
Reference GenerpoA (RNA polymerase subunit alpha)
Detection MethodSYBR Green-based quantitative real-time RT-PCR
Detection LimitAs low as 0.1 ng of total RNA
Assay EfficiencyTypically between 98% and 102%
Data compiled from published research on HDC expression analysis. nih.govnih.gov

Western Blot: This immunological technique is used to detect and quantify the HDC protein. Protein extracts from cells are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is incubated with a primary antibody specific to HDC. jsb.gr.jpabcam.com A secondary antibody, which is conjugated to an enzyme or fluorophore, is then used to detect the primary antibody. The resulting signal can be quantified to determine the relative amount of HDC protein. This method can confirm whether inhibition of HDC activity by α-Methyl-DL-histidine is accompanied by changes in the total amount of HDC protein. jsb.gr.jp Mammalian HDC is often expressed as a 74 kDa polypeptide that is processed into a smaller, active form. wikipedia.org

Table 3: Reagents for Western Blot Analysis of Histidine Decarboxylase

ComponentExampleApplication
Primary AntibodyAnti-Histidine decarboxylase antibody [EPR26392-79]Binds specifically to the HDC protein.
Loading ControlAnti-GAPDH antibodyEnsures equal protein loading across samples.
Cell LysatesRBL-2H3 (rat basophil), Neuro-2a (mouse neuroblastoma)Sources of protein for analysis.
Information sourced from commercial antibody datasheets. abcam.com

Immunohistochemical Localization of Histamine (B1213489) and Related Enzymes

Immunohistochemistry (IHC) is a powerful technique that uses antibodies to visualize the location of specific proteins within the context of tissue architecture. In research involving α-Methyl-DL-histidine, IHC can be used to study the distribution of both histamine and its synthesizing enzyme, histidine decarboxylase (HDC).

Tissue sections are incubated with primary antibodies against either histamine or HDC. An enzyme- or fluorophore-conjugated secondary antibody is then applied, which binds to the primary antibody. A substrate is added that reacts with the enzyme to produce a colored precipitate at the site of the protein, allowing for visualization under a microscope. researchgate.net

For example, IHC studies have successfully localized HDC in the myocardium, specifically in cardiomyocytes, the endothelium, and vascular smooth muscle cells. researchgate.net Similarly, histamine itself has been localized in cardiomyocytes and the endothelium. researchgate.net By using α-Methyl-DL-histidine as a research tool, scientists can perform IHC to observe how the inhibition of HDC affects the cellular and subcellular distribution of newly synthesized histamine in various tissues. Immunofluorescence, a similar technique using fluorescent tags, can provide high-resolution confocal images of protein localization within cells. abcam.com

Table 4: Findings from Immunohistochemical Localization of HDC and Histamine

Target ProteinTissueCellular Localization
Histidine Decarboxylase (HDC)Mouse MyocardiumCardiomyocytes, Endothelium, Vascular Smooth Muscle Cells
HistamineMouse MyocardiumCardiomyocytes, Endothelium
Data based on immunohistochemical studies in mouse heart tissue. researchgate.net

Emerging Research Frontiers and Future Directions

Identification of Novel Biochemical and Physiological Roles

The primary biochemical role of alpha-methyl-DL-histidine is the competitive inhibition of histidine decarboxylase, which effectively reduces histamine (B1213489) synthesis. This mechanism has been foundational to its use in experimental models to probe the physiological functions of histamine. However, the future of research lies in exploring roles beyond this singular, albeit significant, function.

Emerging research is beginning to consider the broader implications of manipulating the histaminergic system. Given that histamine is involved in a wide array of physiological processes, alpha-methyl-DL-histidine serves as a critical tool to investigate these pathways. For instance, studies have utilized this compound to explore the role of histamine in complex conditions such as cholestatic liver injury and endotoxic shock. researchgate.net While some studies have shown limited efficacy in certain models of endotoxic shock, the ability to modulate histamine levels remains a valuable experimental approach. researchgate.net

Future investigations may focus on the following areas:

Neurological Disorders: Exploring the impact of reduced brain histamine levels on conditions like Tourette's syndrome, sleep-wake cycles, and cognitive functions.

Inflammatory and Autoimmune Diseases: Investigating the effect of histamine depletion on the progression of diseases where histamine is a known mediator, such as allergic asthma and rheumatoid arthritis.

Cancer Biology: Examining the role of histamine in tumor growth and angiogenesis, and whether inhibition of its synthesis by alpha-methyl-DL-histidine could have therapeutic implications.

Development of Highly Selective Probes and Analogue Libraries for Research

The structural scaffold of alpha-methyl-DL-histidine makes it an excellent starting point for the design of more potent and selective chemical probes and peptidomimetics. mdpi.comdrugdesign.org The incorporation of a methyl group at the alpha-carbon position introduces a conformational constraint, which is a key strategy in peptidomimetic design to enhance stability and biological activity. researchgate.netmdpi.com

Researchers are actively developing synthetic routes to create libraries of alpha-methyl-histidine analogues. mdpi.com These libraries can be screened for various biological activities, not limited to HDC inhibition. The strategies for creating these libraries often involve modifying the amino acid at different positions to explore the structure-activity relationship.

Table 1: Strategies for Analogue Development

Modification StrategyRationalePotential Application
Varying Alkyl Substituents at the Alpha-CarbonTo optimize steric hindrance and conformational restriction.Development of more potent enzyme inhibitors or receptor modulators.
Modifications on the Imidazole (B134444) RingTo alter electronic properties and hydrogen bonding capabilities.Creation of probes with altered binding affinities and selectivities.
Incorporation into Peptide SequencesTo create peptides with enhanced stability against proteolytic degradation. researchgate.netDesign of novel therapeutic peptides with longer half-lives. researchgate.net

The development of these analogue libraries is crucial for identifying compounds with improved pharmacological properties and for discovering novel biological targets.

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

While specific multi-omics studies centered on alpha-methyl-DL-histidine are not yet prevalent, the integration of this compound into systems biology research holds immense potential. Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. By using alpha-methyl-DL-histidine to perturb the histaminergic system, researchers can monitor the downstream effects across various molecular layers.

A multi-omics approach could involve the following:

Transcriptomics: Analyzing changes in gene expression in response to reduced histamine levels to identify histamine-regulated genes and pathways.

Proteomics: Quantifying changes in the proteome to understand how histamine depletion affects protein expression and post-translational modifications.

Metabolomics: Measuring changes in the metabolome to uncover metabolic pathways that are influenced by histamine. mdpi.com

Lipidomics: Assessing alterations in lipid profiles, which are increasingly recognized as important in signaling and inflammation.

By integrating these datasets, researchers can construct comprehensive network models of the histaminergic system's influence on cellular function. mdpi.commdpi.com This approach could reveal previously unknown connections between histamine and various physiological and pathological states, providing a more holistic understanding that is not achievable through single-target studies. mdpi.com

Methodological Advancements in in vitro and in vivo Experimental Design

The use of alpha-methyl-DL-histidine in research has also spurred advancements in experimental methodologies. For instance, its application has highlighted the need for careful selection of assay techniques for measuring enzyme activity. Studies comparing different methods for quantifying histidine decarboxylase activity have revealed potential method-specific discrepancies, emphasizing the importance of validating assays for specific tissues or experimental conditions. nih.gov

Future advancements in experimental design are likely to include:

Development of more sophisticated in vitro models: This includes the use of 3D cell cultures and organ-on-a-chip systems to better mimic the in vivo environment.

Advanced in vivo imaging techniques: The use of novel imaging probes could allow for the real-time monitoring of histamine levels and HDC activity in living organisms.

Refined animal models: The creation of more specific genetic models of histamine deficiency can be used in conjunction with pharmacological inhibition by alpha-methyl-DL-histidine to dissect the roles of different histamine pools.

For example, studies using related HDC inhibitors have employed detailed protocols for assessing enzyme activity in human cells, providing a framework for future clinical research. nih.gov These methodological refinements are crucial for obtaining more accurate and reproducible data, thereby enhancing our understanding of the biological roles of histamine.

Theoretical Frameworks and Computational Modeling for Predictive Research

Computational modeling and theoretical frameworks are becoming increasingly important in drug discovery and mechanistic biology. For alpha-methyl-DL-histidine and its analogues, computational approaches can be used to:

Predict Binding Affinity: Molecular docking and molecular dynamics simulations can model the interaction of alpha-methyl-histidine analogues with the active site of histidine decarboxylase, helping to predict their inhibitory potency. researchgate.net

Guide Analogue Design: Computational tools can be used for the virtual screening of large compound libraries and for optimizing the structure of lead compounds to improve their efficacy and selectivity. researchgate.net

Understand Conformational Effects: Modeling can provide insights into how the alpha-methyl group restricts the conformational freedom of the molecule, which is a key aspect of its use in peptidomimetic design. mdpi.com

Table 2: Computational Approaches in alpha-Methyl-histidine Research

Computational TechniqueApplicationResearch Goal
Virtual ScreeningScreening large databases of virtual compounds for potential HDC inhibitors.Identification of novel chemical scaffolds for inhibitor design.
Molecular DynamicsSimulating the dynamic behavior of the inhibitor bound to the enzyme.Understanding the stability and mechanism of binding.
Lead OptimizationIn silico modification of a lead compound to improve its properties.Enhancing potency, selectivity, and pharmacokinetic properties.

These predictive models can significantly accelerate the research and development process by prioritizing the synthesis and testing of the most promising compounds, thereby saving time and resources.

Q & A

Q. What safety precautions should be observed when handling alpha-methyl-DL-histidine dihydrochloride in laboratory settings?

this compound requires strict adherence to safety protocols. Key measures include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Work in a fume hood or well-ventilated area to prevent inhalation of dust or aerosols .
  • Storage: Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent moisture absorption .
  • Spill Management: Use inert absorbents (e.g., vermiculite) for spills, followed by thorough decontamination with water .

Q. What analytical methods are recommended for characterizing this compound purity?

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5 v/v) at a flow rate of 1.0 mL/min. Monitor UV absorption at 210 nm .
  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode can confirm molecular weight (expected m/z: 263.1 for [M+H]⁺) and detect impurities .
  • Elemental Analysis: Verify chloride content via titration or ion chromatography to confirm dihydrochloride stoichiometry .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Acidic Conditions (pH < 3): The compound remains stable due to protonation of the imidazole ring and amino groups.
  • Neutral to Alkaline Conditions (pH 7–9): Gradual degradation occurs via hydrolysis of the methyl group or dehydrochlorination. Monitor stability using UV-Vis spectroscopy or HPLC over 24–72 hours .
  • Buffered Solutions: Use phosphate-buffered saline (PBS, pH 4.5) for short-term storage to minimize degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Reaction Monitoring: Track intermediates via thin-layer chromatography (TLC) using silica gel plates and ninhydrin staining .
  • Purification: Employ recrystallization from ethanol/water (70:30 v/v) to remove unreacted precursors. Validate purity using differential scanning calorimetry (DSC) to confirm a sharp melting point (~245°C) .
  • Byproduct Identification: Use LC-MS to detect methylated histidine analogs or chloride-deficient derivatives. Adjust reaction stoichiometry (e.g., HCl excess) to suppress side reactions .

Q. What experimental strategies can resolve contradictions between in vitro and in vivo data for this compound’s biological activity?

  • Model Validation: Compare results across multiple in vitro models (e.g., cell lines, primary cultures) and in vivo systems (e.g., rodent pharmacokinetics). For example, discrepancies in enzyme inhibition (e.g., histidine decarboxylase) may arise from differential tissue distribution .
  • Dose-Response Studies: Use isotopically labeled (e.g., ¹⁴C) compound to quantify bioavailability and metabolite profiles in plasma/tissues .
  • Mechanistic Probes: Employ competitive antagonists (e.g., histamine receptor blockers) to isolate target-specific effects .

Q. How can researchers investigate the enantiomer-specific effects of this compound?

  • Chiral Separation: Use a Chiralpak® AD-H column with hexane/isopropanol (80:20 v/v) to resolve D- and L-enantiomers. Confirm elution order via circular dichroism (CD) spectroscopy .
  • Enantiomer-Specific Assays: Test each enantiomer in histidine uptake assays (e.g., Caco-2 cell monolayers) to compare transport efficiency .
  • Computational Modeling: Perform molecular docking studies with histidine-binding proteins (e.g., LAT1 transporter) to predict stereochemical preferences .

Q. What methodologies are suitable for studying this compound’s interaction with metal ions in biological systems?

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) for transition metals (e.g., Zn²⁺, Cu²⁺) under physiological pH .
  • Spectroscopic Analysis: Use UV-Vis or fluorescence quenching to monitor chelation dynamics. For example, Zn²⁺ binding shifts the imidazole ring’s λmax from 212 nm to 225 nm .
  • Biological Relevance: Correlate metal-chelation data with functional assays (e.g., metalloprotease inhibition) to assess physiological impact .

Contradictory Data Analysis

Q. How should researchers address conflicting reports on this compound’s cytotoxicity?

  • Dose-Dependent Effects: Perform MTT assays across a broad concentration range (1 nM–10 mM) to identify non-linear toxicity thresholds .
  • Cell-Type Specificity: Test cytotoxicity in primary vs. immortalized cells (e.g., HEK293 vs. neuronal cultures) to assess tissue-specific responses .
  • Mechanistic Follow-Up: Use RNA sequencing to identify pathways (e.g., oxidative stress, apoptosis) activated at toxic doses .

Methodological Best Practices

  • Reference Standards: Use certified reference materials (CRMs) from authoritative suppliers (e.g., Sigma-Aldrich) for calibration .
  • Data Reproducibility: Include triplicate measurements and negative controls (e.g., histidine-free buffers) in all experiments .
  • Ethical Compliance: Adhere to institutional guidelines for animal/human tissue studies, particularly when investigating pharmacological effects .

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